Pentachloroanisole-d3

Description

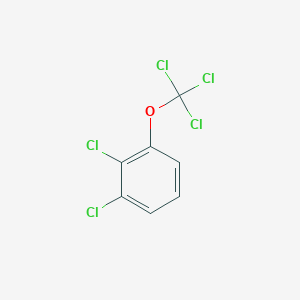

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl5O |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1,2-dichloro-3-(trichloromethoxy)benzene |

InChI |

InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

InChI Key |

JCSOVYOOGCAVSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Pentachloroanisole D3

Role as an Internal Standard in Quantitative Analysis

The primary role of Pentachloroanisole-d3 is as an internal standard in quantitative analytical methods. population-protection.eu An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample at the beginning of the analysis. chromatographyonline.com It helps to correct for the loss of analyte during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. population-protection.euchromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is considered an optimal approach in mass spectrometry because it co-elutes with the analyte and experiences similar ionization and fragmentation, effectively compensating for matrix effects. chromatographyonline.comfda.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

This compound is frequently used as an internal standard in GC-MS and GC-MS/MS for the analysis of various compounds, including pesticides and off-flavor compounds in different matrices. usgs.govglsciences.eufishersci.com In these techniques, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative measurement.

The deuterated standard is added to the sample before extraction. usgs.gov During GC-MS analysis, this compound and the target analyte will have very similar retention times but will be distinguished by their different mass spectra. By comparing the peak area of the analyte to that of the known concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined. population-protection.eu This is particularly crucial for complex matrices like wine or environmental samples, where sample preparation steps can lead to variable analyte loss. fishersci.comnih.gov For instance, it has been used in the determination of haloanisoles and their precursor halophenols, which are responsible for "cork taint" in wine. nih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is well-suited for volatile and semi-volatile compounds, LC-MS and LC-MS/MS are preferred for the analysis of less volatile and thermally labile compounds. usgs.govshimadzu.com this compound also finds application as an internal standard in these methods. usgs.gov In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile phase and the stationary phase. The eluent from the column is then introduced into the mass spectrometer.

The use of an isotopically labeled internal standard like this compound in LC-MS/MS is highly effective for minimizing matrix effects, which are a common challenge in LC-MS analysis. chromatographyonline.comfda.gov Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with the analyte and has similar ionization efficiency, it effectively compensates for these variations. chromatographyonline.com This approach has been successfully applied to the analysis of pesticides in water and sediment samples. usgs.gov

Calibration Strategies and Response Factor Determination in Analytical Methods

In quantitative analysis using an internal standard, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. population-protection.eu The response factor (RF) is the ratio of the response of the analyte to that of the internal standard at a known concentration. In an ideal scenario, the RF is constant across the calibration range.

The determination of the response factor is a critical step in the calibration process. population-protection.eu It is calculated from the analysis of standard solutions containing known concentrations of both the analyte and the internal standard. The concentration of the analyte in an unknown sample is then calculated using the measured response ratio and the predetermined response factor. population-protection.eu The use of a stable isotope-labeled internal standard like this compound often results in a response factor close to unity and a linear calibration curve over a wide concentration range, which simplifies quantification and improves the reliability of the analytical method. fda.gov

Method Development and Validation Protocols

The development and validation of analytical methods using this compound as an internal standard involve the optimization of several key parameters to ensure accuracy, precision, and sensitivity.

Optimization of Extraction Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), Ultrasonication)

The choice and optimization of the extraction technique are crucial for efficiently isolating the target analytes from the sample matrix while minimizing interferences.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique commonly used for volatile and semi-volatile compounds in liquid or solid samples. researchgate.netchromatographyonline.com Optimization involves selecting the appropriate fiber coating (e.g., polyacrylate), extraction time, and temperature to maximize the transfer of analytes from the sample headspace to the fiber. nih.gov For example, in the analysis of haloanisoles in wine, HS-SPME parameters such as sample volume, fiber type, extraction time, and temperature are carefully optimized. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. nih.govresearchgate.net It involves passing a liquid sample through a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. Optimization of SPE includes selecting the appropriate sorbent material, sample loading conditions, wash solvents, and elution solvents to achieve high recovery of the analytes and the internal standard. researchgate.net

Ultrasonication: This technique uses high-frequency sound waves to facilitate the extraction of analytes from solid or semi-solid samples into a solvent. usgs.gov It is often used for extracting contaminants from matrices like sediment. usgs.gov The optimization of ultrasonication involves adjusting the solvent type, solvent volume, extraction time, and temperature to maximize extraction efficiency.

| Extraction Technique | Key Optimization Parameters | Application Example |

| HS-SPME | Fiber coating, extraction time, temperature, sample volume. nih.gov | Determination of haloanisoles in wine. nih.gov |

| SPE | Sorbent type, sample loading conditions, wash and elution solvents. researchgate.net | Extraction of pesticides from water. usgs.gov |

| Ultrasonication | Solvent type and volume, extraction time, temperature. usgs.gov | Extraction of pesticides from sediment. usgs.gov |

Chromatographic Separation Parameter Optimization

Optimizing the chromatographic separation is essential to resolve the target analytes from other matrix components and ensure accurate quantification.

In Gas Chromatography (GC): Key parameters for optimization include the type of capillary column (stationary phase), oven temperature program, carrier gas flow rate, and injection mode. gcms.cz The goal is to achieve sharp, symmetrical peaks with good resolution between the analytes of interest and any potential interferences. The temperature program, which involves ramping the oven temperature, is particularly important for separating compounds with a wide range of boiling points. libretexts.org

In Liquid Chromatography (LC): Optimization focuses on the column (stationary phase chemistry and dimensions), mobile phase composition (including organic modifiers and additives like formic acid), flow rate, and gradient elution profile. waters.com For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of all analytes. chromatographyonline.com The choice of mobile phase pH can also be critical for separating ionizable compounds. libretexts.org

| Chromatographic Technique | Key Optimization Parameters |

| Gas Chromatography (GC) | Capillary column type, oven temperature program, carrier gas flow rate, injection mode. gcms.cz |

| Liquid Chromatography (LC) | Column type, mobile phase composition, flow rate, gradient profile, pH. waters.comchromatographyonline.com |

Mass Spectrometric Detection Parameter Optimization (e.g., Ionization Modes, Precursor/Product Ion Selection)

The optimization of mass spectrometric parameters is fundamental to achieving high sensitivity and specificity in the analysis of Pentachloroanisole (B52094). Electron Impact (EI) is a commonly employed ionization mode for this purpose. oeno-one.euresearchgate.net In EI mode, the mass spectrometer source temperature is typically set around 230°C with a constant ionization potential of 70 eV. oeno-one.eu

For quantification, fragmentometry, or Selected Ion Monitoring (SIM), is utilized. This involves monitoring specific ions characteristic of the analyte and the internal standard. For Pentachloroanisole (PCA), the characteristic ions monitored are often m/z 278 and 280. oeno-one.eu For the deuterated internal standard, this compound, the corresponding molecular ion is m/z 283. oeno-one.eu The quantification of native PCA is then performed by calculating the ratio of the signal intensity of a PCA ion (e.g., m/z 280) to the signal intensity of the this compound ion (m/z 283). oeno-one.eu This ratiometric measurement corrects for variations in sample injection volume and potential signal suppression from the sample matrix.

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce product ions, creating highly specific transitions for detection. While EI is often chosen for its robust fragmentation patterns and the creation of detailed structural information, other ionization techniques can be considered depending on the matrix and desired sensitivity. researchgate.net The selection of unique precursor-product ion pairs is crucial for definitive identification and quantification, especially in complex matrices where interferences are common. wada-ama.org

Table 1: Optimized Mass Spectrometry Parameters for Pentachloroanisole (PCA) Analysis Using this compound

| Parameter | Setting | Source |

| Ionization Mode | Electron Impact (EI) | oeno-one.eu |

| Ionization Potential | 70 eV | oeno-one.eu |

| Source Temperature | 230°C | oeno-one.eu |

| Quantification Mode | Selected Ion Monitoring (SIM) | oeno-one.eu |

| PCA Precursor/Quantifier Ion (m/z) | 280 | oeno-one.eu |

| This compound Precursor/Quantifier Ion (m/z) | 283 | oeno-one.eu |

| Quantification Ratio | m/z 280 / 283 | oeno-one.eu |

Assessment of Analytical Performance Characteristics (e.g., Linearity, Accuracy, Precision, Limits of Detection and Quantitation)

The validation of an analytical method is crucial to ensure its reliability. When using this compound as an internal standard, methods demonstrate excellent performance across several key metrics.

Linearity : Analytical methods for Pentachloroanisole show good linearity, with coefficients of determination (R²) typically greater than or equal to 0.994 over a concentration range from 0.1 to 50 ng/L. researchgate.netnih.gov This indicates a direct and predictable relationship between the concentration of the analyte and the instrument's response.

Accuracy : Accuracy, often measured through recovery studies, is high. For instance, in the analysis of cork macerates, recovery values for PCA and other related compounds have been reported to be between 100.4% and 126%. researchgate.netnih.gov

Precision : Precision is assessed by repeatability and reproducibility, expressed as the relative standard deviation (RSD). For methods employing deuterated internal standards like TCA-d10 (a proxy for PCA-d3 behavior), precision is typically below 10% for both repeatability and reproducibility. researchgate.netnih.gov One study noted reproducibility rates for chloroanisoles varying from 8.7% to 15.1%. oeno-one.eu

Limits of Detection (LOD) and Quantitation (LOQ) : The use of this compound in sensitive techniques like GC-MS allows for very low detection limits. For PCA, the LOD has been reported as 0.44 ng/L and the LOQ as 1.47 ng/L. oeno-one.eu These low limits are critical as the sensory threshold for these compounds in products like wine and water can be in the low ng/L range. nih.gov

Table 2: Summary of Analytical Performance Characteristics

| Performance Metric | Typical Value | Source |

| Linearity (R²) | ≥ 0.994 | researchgate.netnih.gov |

| Accuracy (Recovery) | 100.4% - 126% (in cork) | researchgate.netnih.gov |

| Precision (RSD) | < 10% - 15.1% | oeno-one.euresearchgate.netnih.gov |

| Limit of Detection (LOD) | 0.44 ng/L | oeno-one.eu |

| Limit of Quantitation (LOQ) | 1.47 ng/L | oeno-one.eu |

Quality Control and Quality Assurance in Deuterated Standard Applications

The use of deuterated standards like this compound is a cornerstone of quality control (QC) and quality assurance (QA) in modern analytical chemistry. szabo-scandic.com Because these standards have nearly identical chemical properties to the analytes of interest, they can be added to a sample at the beginning of the workflow to serve as a reliable tracer throughout the entire process, from extraction and cleanup to chromatographic separation and detection. pubcompare.aiszabo-scandic.com

Key QC/QA benefits include:

Correction for Matrix Effects : Complex matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the native analyte, using the ratio of their signals effectively cancels out these effects. resolvemass.ca

Monitoring of Sample Loss : Losses can occur during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE). The recovery of the deuterated standard provides a direct measure of the efficiency of the preparation process for each individual sample.

Improved Reproducibility : By correcting for variations in sample handling and instrument performance, deuterated internal standards lead to higher precision and consistency between batches and even between different laboratories. resolvemass.ca

Rigorous quality control protocols, such as the analysis of method blanks, matrix spikes, and laboratory duplicates, are used in conjunction with deuterated standards to ensure that the analytical system is performing adequately and that the reported data is accurate and defensible. wa.govepa.gov

Application in Complex Environmental Matrices

The robust analytical methods developed using this compound allow for the reliable detection of its non-deuterated counterpart in a variety of challenging environmental samples.

Analysis in Aqueous Systems (e.g., Surface Water, Drinking Water, Wastewater)

Pentachloroanisole is a contaminant of concern in aqueous systems, often formed through the environmental biomethylation of its precursor, pentachlorophenol (B1679276) (PCP), a widely used biocide. pops.intnih.gov The analysis of PCA in water is critical for monitoring water quality.

Methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are frequently used for this purpose. oeno-one.eu In a study analyzing chloroanisoles in a dilute alcohol solution, which serves as a model for wine and contaminated water, a method using a deuterated internal standard achieved a detection limit for PCA of 0.44 ng/L and a quantification limit of 1.47 ng/L. oeno-one.eu The U.S. Geological Survey has developed comprehensive methods for analyzing hundreds of pesticides and their degradates in filtered water and suspended sediment, utilizing isotope-labeled internal standards to ensure accuracy and precision at the nanogram-per-liter level. usgs.gov

Analysis in Solid Matrices (e.g., Soil, Sediment, Cork Stoppers, Pine Needles)

Pentachloroanisole can be present in various solid matrices. It is a known "cork taint" compound that imparts musty off-flavors to wine, making its analysis in cork stoppers a significant application. oeno-one.eunih.gov HS-SPME GC-MS/MS methods have been validated for the simultaneous determination of PCA and other odorants in cork stoppers. nih.gov These methods, which rely on deuterated internal standards for quantification, demonstrate excellent linearity, precision (<10% RSD), and recovery. researchgate.netnih.gov

In the broader environment, PCA can be formed from PCP in sediments. pops.int Analysis of sediment and soil is therefore important for understanding the fate and transport of these contaminants. The analytical techniques are similar to those for other matrices, often involving an extraction step followed by GC-MS analysis. gcms.cz The use of this compound is essential to compensate for the complex and variable nature of these solid matrices, which can significantly interfere with the analysis.

Table 3: Applications of this compound in Environmental Analysis

| Matrix | Analytical Method | Key Findings | Source |

| Aqueous Solution (Wine/Water) | SIDA-HSSPME-GC-MS/EI-SIM | LOQ for PCA of 1.47 ng/L. | oeno-one.eu |

| Cork Stoppers | HS-SPME GC-MS/MS | LOQs below sensory thresholds; Good linearity and precision. | researchgate.netnih.gov |

| Sediment | (General GC-MS methods) | PCA is formed from PCP in sediment, requiring monitoring. | pops.int |

Analysis in Biological Matrices (Non-Human)

Pentachloroanisole has been the subject of toxicological studies in laboratory animals to evaluate its potential health effects. nih.gov In such studies, conducted in rats and mice, accurate quantification of the compound and its metabolites in tissues and fluids is necessary. The use of a deuterated internal standard like this compound would be indispensable for achieving the required accuracy and precision in these complex biological matrices.

Furthermore, the analysis of related organochlorine compounds is a component of environmental monitoring programs that assess contaminant levels in wildlife, such as fish. wa.govgcms.cz These programs rely on robust quality assurance practices, including the use of surrogate and internal standards, to produce reliable data on contaminant bioaccumulation. Given that PCA can form in aquatic systems, its analysis in fish tissue is a relevant application where this compound would serve as a crucial tool for accurate quantification. pops.int

Environmental Behavior and Transformation Pathways of Pentachloroanisole Studied Via Isotopic Tracing

Formation Mechanisms of Pentachloroanisole (B52094) from Precursors

Pentachloroanisole (PCA) is not typically released directly into the environment but is known as a primary transformation product of pentachlorophenol (B1679276) (PCP), a widely used biocide. coastalwiki.orgregulations.gov The conversion of the more toxic PCP to the less water-soluble and less toxic PCA is a significant environmental pathway. pops.int

The principal mechanism for the formation of PCA in the environment is the microbial O-methylation of PCP. asm.org This biotransformation has been observed in various environmental compartments, most notably in soils and sediments. cdc.gov Microorganisms detoxify the potent uncoupler of oxidative phosphorylation, PCP, by methylating its hydroxyl group to form the more lipid-soluble and less inhibitory PCA. pops.intepa.gov This process is a recognized alternative to complete biodegradation for the removal of PCP from contaminated sites. asm.org Studies using isotopically labeled PCP have confirmed that a variety of soil microbes can perform this conversion, making methylation a key process in the environmental fate of chlorophenols. epa.govusda.gov

A diverse array of microorganisms, including both fungi and bacteria, are capable of O-methylating PCP to PCA. This reaction is not a rare occurrence but a widespread microbial detoxification strategy. asm.org

The process is primarily an enzymatic O-methylation reaction. asm.orgnih.gov In some organisms, this has been linked to S-adenosylmethionine (SAM)-dependent methyltransferases, which are enzymes that transfer a methyl group from a donor molecule to the phenolic hydroxyl group of PCP. asm.org While cytochrome P450 enzymes are heavily involved in other transformations of PCP, such as oxidation, their direct role in methylation is less clear, though they may be involved in the subsequent metabolism of PCA. plos.org

Several microbial species have been identified as key contributors to this transformation:

| Microbial Group | Genus/Species | Key Findings |

| Fungi | Phanerochaete chrysosporium, Phanerochaete sordida | These white-rot fungi effectively convert PCP to PCA in contaminated soil, with methylation accounting for a significant portion of PCP removal. usda.govplos.orgresearchgate.net |

| Trichoderma virgatum | Demonstrated the ability to methylate PCP to PCA in liquid cultures, confirmed via gas chromatography and spectroscopy. cdnsciencepub.comscispace.com | |

| Lentinula edodes (Shiitake mushroom) | Transformation of PCP to PCA is an important route of PCP depletion, especially in the early stages of biotransformation. pops.int | |

| Penicillium sp., Cephaloascus fragrans | Capable of forming PCA from PCP. nih.gov | |

| Bacteria | Rhodococcus sp., Acinetobacter sp. | Both gram-positive (Rhodococcus) and gram-negative (Acinetobacter) bacteria can perform O-methylation of various halogenated phenols, including PCP. asm.orgnih.gov |

| Arthrobacter sp. | Implicated in the O-methylation of chlorophenols. asm.org | |

| Mycobacterium sp. | Metabolizes PCP primarily through methylation. pops.int |

Environmental conditions, particularly the availability of oxygen, significantly influence the formation of PCA from PCP.

Aerobic Conditions: The methylation of PCP to PCA readily occurs in aerobic soils. nih.gov Studies have consistently shown that the quantity of PCA formed from PCP is greater under aerobic conditions compared to anaerobic ones. regulations.govpops.int

Anaerobic Conditions: While PCA formation can be detected in anaerobic soils, the pathway is less dominant. nih.govpops.int Under strictly anaerobic conditions, such as methanogenic or sulfate-reducing environments, the primary degradation pathway for PCP shifts towards reductive dechlorination. pops.intuky.edu In some cases, PCP transformation can be inhibited altogether under these conditions. uky.edu The methylation reaction is also reversible, and PCA can be converted back to PCP, a process that is particularly favored under anaerobic conditions. regulations.govpops.int

Degradation and Biotransformation of Pentachloroanisole

While PCA is often considered a relatively stable metabolite, it is not inert and undergoes further biotransformation in the environment. The use of isotopically labeled PCA, such as Pentachloroanisole-d3, allows for the clear delineation of its degradation pathways.

One of the primary transformation pathways for PCA in soil and sediment is demethylation, a reaction that reverses its formation and converts it back to PCP. pops.int This process has been demonstrated in various studies and shows that a dynamic equilibrium can exist between PCP and PCA in the environment. pops.intregulations.gov The resulting PCP can then enter other degradation pathways, such as dechlorination. pops.int This demethylation is especially significant under anaerobic conditions, where PCA is less stable than in aerobic soils. regulations.govpops.int In some biota, PCA can also be demethylated back to PCP, which is more readily excreted. coastalwiki.org

Beyond demethylation, PCA can be degraded through processes that attack its chlorinated aromatic ring structure.

Reductive Dechlorination: This process involves the sequential removal of chlorine atoms, replacing them with hydrogen. It is a major degradation pathway for chlorinated aromatic compounds, including PCP and its derivatives. wikipedia.org Tetrachloroanisoles have been identified as metabolites, formed either by the dechlorination of PCA or the methylation of tetrachlorophenols. pops.int Anaerobic bacteria like Desulfitobacterium hafniense strain PCP-1 have been shown to dechlorinate chlorinated aromatic compounds, including PCA, as part of their metabolic processes. nih.gov

Hydroxylation: While hydroxylation is more commonly cited as an initial step in the degradation of PCP (forming products like tetrachlorohydroquinone), it is part of the broader metabolic network. plos.orgresearchgate.net The enzymes responsible, such as cytochrome P450 monooxygenases, are key to the oxidative degradation of these pollutants. plos.org The interplay between methylation, demethylation, and dechlorination determines the ultimate fate of the compound. For instance, some white-rot fungi can initiate the degradation of chloroanisoles via O-demethylation, which is then followed by other reactions. diva-portal.org

| Transformation Pathway | Description | Resulting Products (Examples) |

| Demethylation | Removal of the methyl group from PCA. | Pentachlorophenol (PCP) pops.int |

| Reductive Dechlorination | Stepwise removal of chlorine atoms from the aromatic ring. | Tetrachloroanisoles pops.int, Trichlorophenols, Dichlorophenols (from subsequent PCP degradation) wikipedia.org |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring (primarily a PCP pathway). | Tetrachlorohydroquinone (B164984) (from PCP) plos.org |

Role of Fungal and Bacterial Species in Biodegradation (e.g., White-Rot Fungi, Rhizopus oryzae, Mucor plumbeus)

The biotransformation of pentachlorophenol (PCP) to pentachloroanisole (PCA) is a critical detoxification pathway observed in various microorganisms. This methylation process is predominantly carried out by fungal species, although some bacteria also exhibit this capability.

White-Rot Fungi are prominent in the degradation of PCP and the subsequent formation of PCA. mdpi.com Species such as Phanerochaete chrysosporium and Phanerochaete sordida have demonstrated the ability to significantly deplete PCP in contaminated soil, with a portion of this transformation resulting in the methylation to PCA. mdpi.com In field studies, inoculation of soil with these fungi led to an 88-91% decrease in PCP, with 8-13% of this loss attributed to the formation of PCA. Similarly, Trametes versicolor is another white-rot fungus known to effectively degrade PCP, with PCA being a notable metabolite. pops.intresearchgate.net The ligninolytic enzymes produced by these fungi, such as laccases and peroxidases, are key to their broad degradative capabilities. mdpi.com Studies have shown that agitated, immobilized cultures of P. chrysosporium are more effective at mineralizing PCP compared to static cultures, where PCA formation is more prominent. cdnsciencepub.com

Rhizopus oryzae , a fungus from the Mucoromycota phylum, also plays a role in the removal of PCP from the environment. It employs both sorption and degradation mechanisms. nih.gov Studies have shown that R. oryzae can transform PCP into PCA through methylation, alongside other dechlorination reactions. nih.gov

Mucor plumbeus , another fungus from the Mucorales order, is recognized for its ability to degrade PCP. researchgate.netresearchgate.net It transforms PCP into several detoxification metabolites, including tetrachlorohydroquinone and various phase II conjugates. nih.gov While methylation to PCA is a common fungal detoxification route, studies on M. plumbeus highlight its capacity for oxidation-reduction reactions and conjugation as primary transformation pathways for PCP. mdpi.comnih.gov

Some bacterial strains, such as Rhodococcus and Mycobacterium species, can also O-methylate chlorophenols to form products like PCA, though this reaction often occurs more slowly and in parallel with other degradation pathways. pops.int

| Fungal Species | Role in PCA/PCP Transformation | Key Findings | References |

|---|---|---|---|

| White-Rot Fungi (e.g., Phanerochaete chrysosporium, Trametes versicolor) | Degradation of PCP, Formation of PCA | Efficiently degrade PCP in soil and liquid cultures; PCA is a common metabolite. Immobilized cultures enhance mineralization over PCA formation. | mdpi.compops.intcdnsciencepub.com |

| Rhizopus oryzae | Sorption and Degradation of PCP | Removes PCP through both physical sorption and metabolic degradation, including methylation to PCA. | nih.gov |

| Mucor plumbeus | Degradation of PCP | Transforms PCP into detoxification metabolites like tetrachlorohydroquinone and phase II conjugates. | researchgate.netnih.gov |

| Trichoderma species | Degradation of PCP, Formation of PCA | Efficiently converts PCP to PCA and other chloroanisoles. | asm.org |

Formation of Secondary Metabolites and Transformation Products

The environmental transformation of pentachloroanisole (PCA) and its precursor, pentachlorophenol (PCP), results in a variety of secondary metabolites. PCA itself is a primary and stable metabolite formed via the microbial methylation of PCP. who.intcdc.gov This reaction is considered a detoxification step, as PCA is less toxic than PCP. asm.org

However, the transformation does not end with PCA. Several other products have been identified, arising from different degradation pathways:

Dechlorination Products: Under various microbial actions, PCP can be reductively dechlorinated to form lower chlorinated phenols, such as various isomers of tetrachlorophenol (TeCP) and trichlorophenol (TCP). pops.int

Hydroxylation and Oxidation Products: The degradation of PCP can also yield hydroxylated metabolites. A key intermediate is tetrachlorohydroquinone (TCHQ). nih.gov This compound can be further methylated to produce tetrachloro-4-methoxyphenol and tetrachloro-1,4-dimethoxybenzene. researchgate.net

Acetylation Products: In some metabolic pathways, PCP can be acetylated to form pentachlorophenylacetate. mdpi.com

Demethylation: The transformation from PCP to PCA is not always a one-way process. PCA can be demethylated back to PCP, particularly under anaerobic conditions. pops.intpops.int This reversibility is significant as it can regenerate the more toxic parent compound.

| Precursor Compound | Metabolite/Transformation Product | Transformation Pathway | References |

|---|---|---|---|

| Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | Methylation (primarily fungal) | mdpi.comwho.intcdc.gov |

| Pentachloroanisole (PCA) | Pentachlorophenol (PCP) | Demethylation (especially anaerobic) | pops.intpops.int |

| Pentachlorophenol (PCP) | Tetrachlorophenols (TeCPs) | Reductive Dechlorination | pops.int |

| Pentachlorophenol (PCP) | Tetrachlorohydroquinone (TCHQ) | Hydroxylation/Oxidation | researchgate.netnih.gov |

| Tetrachlorohydroquinone (TCHQ) | Tetrachloro-4-methoxyphenol | Methylation | researchgate.net |

| Pentachlorophenol (PCP) | Pentachlorophenylacetate | Acetylation | mdpi.com |

Influence of Environmental Matrix on Degradation Rates and Persistence

The rate and extent of pentachloroanisole degradation and persistence are heavily influenced by the properties of the surrounding environmental matrix, such as soil and sediment. The persistence of its precursor, PCP, is known to be affected by factors including temperature, pH, soil moisture, and organic matter content. ccme.ca

The degradation of PCP is generally faster under flooded or anaerobic conditions compared to upland, aerobic conditions. ccme.ca However, the formation of PCA is primarily an aerobic process mediated by fungi. pops.int In wetland soils, PCP transformation varies significantly with the dominant microbial processes; it proceeds under aerobic and methanogenic conditions but is inhibited in denitrifying and sulfate-reducing environments.

The organic matter content of soil is a critical factor. It not only governs the sorption of compounds like PCA but also supports the microbial populations responsible for degradation. ccme.ca For instance, the addition of peat as an organic carbon source was found to be essential for the growth of white-rot fungi and the subsequent depletion of PCP in soils with low organic content. Sorption to soil and sediment is a major process that limits the bioavailability of both PCP and PCA for microbial degradation and further transport. cdc.gov Soil pH also plays a crucial role, as it affects the ionization state and, consequently, the adsorption and mobility of the ionizable precursor PCP. cdc.gov

Environmental Transport and Partitioning Behavior

Pentachloroanisole is a semi-volatile organic compound that is subject to environmental partitioning between air, water, soil, and biota. Its physical and chemical properties dictate its movement and distribution in the environment.

Atmospheric Transport and Long-Range Environmental Dispersal

There is substantial evidence that PCA undergoes long-range atmospheric transport. coastalwiki.orgpublications.gc.ca Unlike its precursor PCP, which is less volatile and rarely detected in remote air, PCA is frequently measured in the atmosphere of remote locations, including the Arctic and high-altitude alpine regions. coastalwiki.orgpublications.gc.caaaqr.org Monitoring data from Canadian Arctic stations and high alpine sites in Europe consistently show the presence of PCA in air samples, confirming its capacity for dispersal far from its sources. publications.gc.caaaqr.org

The atmospheric half-life of PCA has been estimated to be around 9.8 days. pops.int This relative stability in the atmosphere allows it to travel vast distances. coastalwiki.org Modeling studies suggest PCA can be transported over 2,110 km. pops.int This long-range transport is a key factor in its global distribution and its presence in the ecosystems of remote regions. pops.intnih.gov

Sorption to Soil and Sediment Components

Once in aquatic or terrestrial systems, PCA is likely to partition strongly to soil and sediment. pops.int This behavior is predicted by its high estimated soil adsorption coefficient (Koc), which indicates it will be immobile or have only slight mobility in soils. pops.int As a hydrophobic compound, PCA has a strong tendency to sorb to the organic material present in soil and sediment. pops.int

The sorption process is a dominant factor affecting the fate of PCA in the environment. It retards transport and reduces the concentration of the compound in the aqueous phase, thereby limiting its bioavailability for degradation or uptake by organisms. The adsorption of its precursor, PCP, is known to be highly dependent on soil pH and organic matter content, being stronger in acidic soils. cdc.govepa.gov While PCA is not ionizable like PCP, its partitioning is primarily governed by the organic carbon fraction of the solid matrix.

Volatilization Dynamics

Pentachloroanisole is considered a volatile compound, a property that contributes to its potential for long-range atmospheric transport. coastalwiki.org Its disappearance from water and soil can be driven by volatilization into the air. pops.int However, laboratory studies have presented some conflicting observations. While PCA was observed to be volatile from liquid media, it was not found to be volatile in studies conducted with soil. pops.int This suggests that strong sorption to soil components may significantly reduce its volatilization from the terrestrial matrix. The volatilization of its precursor, PCP, is known to be highly dependent on temperature and pH, with the un-ionized form being more volatile. who.int

Non Human Biometabolism and Biotransformation Studies Utilizing Pentachloroanisole D3

Absorption, Distribution, and Excretion Kinetics in Model Organisms (e.g., Canine, Porcine Models)

Studies in non-human models have elucidated the pharmacokinetic profile of pentachloroanisole (B52094). Following administration, PCA is distributed to various tissues, with a notable concentration in adipose tissue and the liver.

In a study using female mice administered a single intraperitoneal injection of 20 mg/kg of radiolabeled (¹⁴C) pentachloroanisole, radioactivity was observed to concentrate in the liver and fat. nih.gov The elimination of the compound was rapid, proceeding primarily through the urine. nih.gov The total carcass half-life for the ¹⁴C label was determined to be approximately 10 hours, indicating efficient clearance from the body. nih.gov

| Parameter | Finding | Species | Source |

| Distribution | Concentrated in liver and fat | Mouse | nih.gov |

| Primary Excretion Route | Urine | Mouse | nih.gov |

| Carcass Half-life | ~10 hours | Mouse | nih.gov |

Identification of Metabolic Pathways and Key Biotransformation Products

The metabolism of pentachloroanisole in non-human organisms is characterized primarily by its conversion back to pentachlorophenol (B1679276) (PCP), which then enters its own well-documented metabolic cascade.

The principal metabolic transformation that pentachloroanisole undergoes in biological systems is O-demethylation, which converts it to pentachlorophenol (PCP). coastalwiki.org This reaction is reversible, and the methylation of PCP to form PCA is a known microbial transformation pathway in the environment. epa.gov However, within animal systems, the demethylation of PCA to PCP is a critical step that precedes further metabolism and excretion. nih.govcoastalwiki.org This biotransformation has been observed in various biota and is considered a key detoxification step, as the resulting PCP can be more readily conjugated and eliminated. coastalwiki.org

Once pentachloroanisole is demethylated to pentachlorophenol, the resulting PCP undergoes further metabolism. The major metabolic pathways for PCP involve conjugation reactions and oxidative dechlorination. epa.govepa.gov

Conjugation: The primary conjugation reaction for PCP is with glucuronic acid, forming PCP-glucuronide. epa.goviarc.fr This process increases the water solubility of the compound, facilitating its excretion via the urine.

Oxidative Dechlorination: Another significant pathway is the oxidative dechlorination of PCP to form tetrachlorohydroquinone (B164984) (TCHQ). epa.govepa.gov This metabolite can also be conjugated before excretion.

These subsequent reactions ensure that the less polar PCA is converted into more hydrophilic forms that can be efficiently removed from the body.

Tissue Residue Analysis and Pharmacokinetic Modeling in Non-Human Systems

Analysis of tissue residues provides insight into the distribution and persistence of pentachloroanisole in organisms. Studies have confirmed its presence in various tissues following exposure.

As noted in pharmacokinetic studies with mice, PCA-derived radioactivity concentrates in the liver and fat before its rapid elimination. nih.gov The half-life in the mouse carcass was about 10 hours. nih.gov The widespread use of its parent compound, PCP, has led to the detection of PCA as a residue in environmental samples, including fish tissues from nationwide surveys. purdue.edu This indicates that non-human organisms in contaminated environments absorb and accumulate this compound.

Source Apportionment and Environmental Monitoring Applications

Differentiation of Anthropogenic and Natural Sources of Chloroanisoles

Pentachloroanisole-d3 is instrumental in analytical methods aimed at distinguishing between anthropogenic and natural sources of chloroanisoles in the environment. While pentachlorophenol (B1679276) (PCP), a precursor to anthropogenic pentachloroanisole (B52094) (PCA), has been widely used as a wood preservative and pesticide, evidence suggests that PCA can also arise from natural sources.

Research involving the analysis of pine needles across continents has revealed distinct distribution patterns for PCP and PCA. nih.gov Higher concentrations of PCP are typically found near known industrial or agricultural sources, indicative of its anthropogenic origins. nih.gov In contrast, PCA exhibits a more widespread, northern, and coastal distribution that does not always correlate with PCP levels. nih.gov This geographical disparity suggests that the environmental methylation of PCP is not the sole source of PCA. nih.gov

Scientists hypothesize that natural sources, such as the chlorination of organic matter in boreal forest soils, potentially enhanced by chloride deposition from marine environments, contribute to the ambient levels of PCA. nih.gov In studies investigating these phenomena, PCA-d3 is used as a surrogate or internal standard. By adding a known amount of PCA-d3 to an environmental sample at the beginning of the analytical process, scientists can accurately quantify the concentration of native PCA. This precise quantification is the first step in building the larger geographical and concentration datasets needed to infer the different origins of the compound. The distinct mass of PCA-d3 allows it to be differentiated from the native PCA during mass spectrometric analysis, ensuring that the measurements are not skewed by the standard itself.

A study on the trans-continental distribution of PCP and PCA in pine needles presented data that supports the theory of separate origins for these two compounds. The table below summarizes the contrasting distribution patterns observed in that research.

| Compound | Predominant Distribution | Implied Primary Source |

| Pentachlorophenol (PCP) | Close to expected point sources (e.g., industrial sites) | Anthropogenic |

| Pentachloroanisole (PCA) | Northern and/or coastal regions, not correlating with PCP distribution | Natural and/or different transport pathways |

Tracing Environmental Contamination Pathways and Historical Releases

The use of isotopically labeled compounds like this compound is a cornerstone of environmental forensics for tracing the pathways of contaminants and reconstructing historical release events. Although specific large-scale environmental tracing studies using PCA-d3 are not widely documented in publicly available literature, the principles of its application are well-established in the field of stable isotope analysis.

In a hypothetical scenario to trace the effluent from a specific industrial site suspected of releasing chloroanisoles, a known quantity of PCA-d3 could be introduced into the waste stream. Subsequent sampling of water, sediment, and biota at various distances from the discharge point would allow researchers to track the movement and dilution of the effluent. The unique mass signature of PCA-d3 would act as a clear marker for the contaminant plume originating from that specific source.

This technique is particularly valuable for:

Identifying the extent of contamination: Mapping the presence of PCA-d3 helps to delineate the geographic area impacted by a release.

Understanding transport mechanisms: The movement of PCA-d3 can provide insights into how the contaminant is transported through different environmental compartments, such as through water currents or atmospheric deposition.

Validating fate and transport models: Real-world data from tracer studies using PCA-d3 can be used to calibrate and verify computer models that predict the environmental behavior of contaminants.

While direct releases of deuterated compounds for large-scale tracing are subject to regulatory considerations, the primary application of PCA-d3 in this context is as a surrogate standard in the analysis of samples from a contaminated site. By spiking samples with PCA-d3, analysts can correct for losses during sample preparation and analysis, leading to more accurate quantification of the native PCA. This improved accuracy is vital for understanding the concentration gradients of the contaminant, which in turn helps to infer the source and transport pathways.

Monitoring Environmental Levels in Sentinel Organisms and Media (e.g., Pine Needles)

Sentinel organisms and media play a critical role in monitoring the presence and long-range transport of persistent organic pollutants (POPs) like pentachloroanisole. Pine needles have proven to be particularly effective biomonitors for atmospheric pollution due to their waxy cuticle which can adsorb airborne lipophilic compounds. nih.govnih.govgeologyscience.ru

In studies monitoring the atmospheric distribution of PCA, this compound is an essential component of the analytical methodology. It is typically used as an internal standard, added to the pine needle samples before extraction and analysis. This allows for the precise and accurate quantification of the native PCA absorbed by the needles. The use of an isotopic standard like PCA-d3 is crucial for achieving the low detection limits required to measure these compounds in remote areas, far from direct sources.

The extensive dataset gathered from the analysis of pine needles across Eurasia and Canada has provided significant insights into the environmental behavior of PCA. nih.gov The findings indicate that PCA is a widespread air pollutant, and its presence in remote regions suggests that it undergoes long-range atmospheric transport. nih.gov

The following table presents hypothetical data representative of the types of findings from studies using pine needles as biomonitors, where PCA-d3 would be used for quantification.

| Sampling Location Type | Typical Pentachlorophenol (PCP) Concentration (ng/g dry weight) | Typical Pentachloroanisole (PCA) Concentration (ng/g dry weight) |

| Industrial Area | 50 - 200 | 10 - 50 |

| Urban Area | 10 - 50 | 5 - 20 |

| Rural Area | 1 - 10 | 2 - 15 |

| Remote/Coastal Area | < 1 | 5 - 25 |

This table illustrates the general trends in PCP and PCA concentrations found in pine needles from different environments. The higher relative abundance of PCA in remote and coastal areas, as determined through precise analytical methods using standards like this compound, supports the hypothesis of natural sources and/or different atmospheric transport and deposition patterns compared to PCP.

Future Directions and Emerging Research Avenues

Development of Novel Isotope-Labeled Probes for Mechanistic Studies

The use of stable isotope-labeled compounds is a cornerstone of modern mechanistic studies in drug metabolism and environmental science. nih.gov For Pentachloroanisole-d3, the development of novel isotope-labeled probes can provide unprecedented insights into its biotransformation pathways and reaction mechanisms.

Future research will likely focus on synthesizing a suite of PCA-d3 isotopologues with deuterium (B1214612) labels at various positions on the aromatic ring and the methoxy (B1213986) group. These probes will be instrumental in tracking the metabolic fate of different parts of the molecule. For instance, labeling patterns can help distinguish between enzymatic reactions targeting the aromatic ring versus those affecting the methoxy group. nih.gov

Key Research Applications:

Pathway Elucidation: By exposing organisms or environmental matrices to specifically labeled PCA-d3, researchers can trace the incorporation of deuterium into various metabolites. This allows for the unambiguous identification of transformation products and the elucidation of complex metabolic networks. nih.gov

Kinetic Isotope Effects: Measuring the kinetic isotope effect by comparing the reaction rates of deuterated and non-deuterated PCA can reveal rate-determining steps in its biotransformation. This information is crucial for understanding the enzymatic mechanisms involved.

Covalent Binding Studies: Isotope labeling can be used to quantify the extent of covalent binding of reactive metabolites to macromolecules such as DNA and proteins, providing insights into potential toxicity mechanisms.

| Probe Type | Labeling Position | Potential Application |

| This compound | Methoxy group | Studying O-demethylation pathways |

| Pentachloroanisole-d(x) | Aromatic ring | Investigating reductive dechlorination |

| Pentachloroanisole-¹³C₆ | Aromatic ring | Complementary analysis to deuterium labeling |

Advanced Spectroscopic Techniques for In Situ Analysis

The ability to monitor the transformation of this compound in real-time and within its natural environment is critical for understanding its behavior. Advanced spectroscopic techniques offer the potential for in situ analysis, minimizing sample manipulation and providing a more accurate picture of dynamic processes. rsc.org

Techniques such as Raman spectroscopy and surface-enhanced Raman spectroscopy (SERS) are particularly promising. mdpi.com These methods can provide detailed molecular fingerprints, allowing for the identification and quantification of PCA-d3 and its transformation products in complex matrices like soil and water. The development of portable and robust spectroscopic instruments will further enable field-based, real-time monitoring. polito.it

Emerging Spectroscopic Applications:

| Technique | Principle | Advantage for PCA-d3 Analysis |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | High chemical specificity, minimal water interference, potential for in situ measurements. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signal on metallic nanostructures | Ultra-high sensitivity for trace-level detection of PCA-d3 and its metabolites. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Provides information on functional groups, aiding in the identification of transformation products. solubilityofthings.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field | Provides detailed structural information for metabolite identification and can be used with isotope labeling. nih.govnih.gov |

Integration of Multi-Omics Approaches for Comprehensive Pathway Elucidation

To gain a holistic understanding of the biological effects of this compound exposure, the integration of multiple "omics" technologies is essential. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular pathways perturbed by PCA-d3. mdpi.comdntb.gov.ua

For example, exposing a model organism to PCA-d3 and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and the metabolite profile (metabolomics) can reveal the interconnected biological responses to the compound. frontiersin.orgnih.gov This integrated approach can help identify key enzymes involved in its metabolism, uncover mechanisms of toxicity, and discover potential biomarkers of exposure. nih.govresearchgate.net

Potential Multi-Omics Workflow:

Exposure: Treat a relevant biological system (e.g., cell culture, model organism) with this compound.

Data Acquisition: Perform transcriptomic (e.g., RNA-Seq), proteomic (e.g., mass spectrometry-based proteomics), and metabolomic (e.g., LC-MS, GC-MS) analyses. taylorfrancis.com

Data Integration: Utilize bioinformatics tools to integrate the different omics datasets and identify correlated changes across molecular levels.

Pathway Analysis: Map the identified genes, proteins, and metabolites to known biological pathways to elucidate the mechanisms of action and toxicity of PCA-d3. nih.gov

Modeling Environmental Fate and Biotransformation Kinetics

Predictive models are invaluable tools for assessing the environmental risk of contaminants. researchgate.net For this compound, the development of sophisticated models for its environmental fate and biotransformation kinetics is a key future research direction. These models can help predict its persistence, transport, and potential for bioaccumulation in various environmental compartments. cdc.govitrcweb.orgnih.gov

Kinetic models can be developed to describe the rates of different transformation processes, such as microbial degradation and photodegradation. nih.gov These models can incorporate data from laboratory experiments, including those using isotope-labeled PCA-d3, to improve their accuracy. Furthermore, coupling these kinetic models with environmental transport models can provide a comprehensive picture of the compound's behavior in the environment. epa.gov

Key Modeling Parameters:

| Parameter | Description | Importance for Modeling |

| Degradation Rate Constants | Rates of biotic and abiotic degradation | Determines the persistence of PCA-d3 in different environmental media. |

| Partition Coefficients (Kow, Koc) | Distribution between octanol/water and organic carbon/water | Predicts the tendency of PCA-d3 to sorb to soil and sediment. |

| Henry's Law Constant | Partitioning between air and water | Indicates the potential for volatilization of PCA-d3. |

| Biotransformation Pathways | The sequence of metabolic reactions | Essential for predicting the formation of potentially more or less toxic metabolites. |

By integrating these advanced research avenues, the scientific community can build a comprehensive understanding of the environmental and biological implications of this compound.

Q & A

Q. How should long-term stability studies be designed to assess this compound degradation under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.